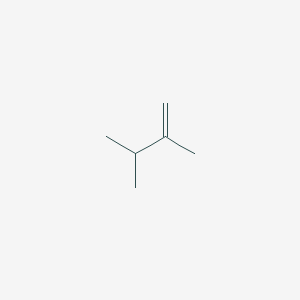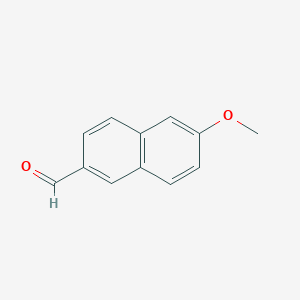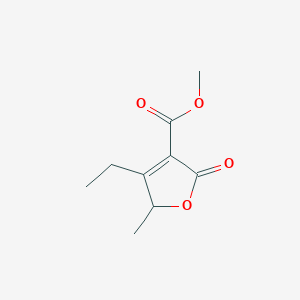
4-Ethyl-3-(methoxycarbonyl)-5-methyl-3,4-didehydro-gamma-butyrolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-3-(methoxycarbonyl)-5-methyl-3,4-didehydro-gamma-butyrolactone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as EMDBL and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
EMDBL has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. EMDBL has also been studied for its potential use as a drug delivery system, as it can be easily modified to target specific cells or tissues.
Wirkmechanismus
The mechanism of action of EMDBL is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. EMDBL has also been found to inhibit the activity of the proteasome, which is a protein complex involved in the degradation of damaged or misfolded proteins.
Biochemische Und Physiologische Effekte
EMDBL has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. EMDBL has also been found to have anti-inflammatory effects, as it can inhibit the production of inflammatory cytokines. Additionally, EMDBL has been found to have anti-viral effects, as it can inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of EMDBL is that it can be easily synthesized using various methods. Additionally, it has been found to have a variety of potential applications in scientific research. However, one limitation of EMDBL is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for the study of EMDBL. One direction is to further investigate its mechanism of action, particularly in relation to its anti-inflammatory and anti-tumor effects. Another direction is to explore its potential as a drug delivery system, particularly in the field of targeted cancer therapy. Additionally, further research could be done to optimize the synthesis method of EMDBL and to explore its potential applications in other areas of scientific research.
Synthesemethoden
EMDBL can be synthesized using various methods, including the Michael addition reaction and the aldol condensation reaction. The Michael addition reaction involves the addition of a nucleophile to an alpha, beta-unsaturated carbonyl compound. The aldol condensation reaction involves the condensation of two carbonyl compounds to form a beta-hydroxy carbonyl compound, which can then be dehydrated to form a double bond. Both of these methods have been used to synthesize EMDBL.
Eigenschaften
CAS-Nummer |
142438-64-0 |
|---|---|
Produktname |
4-Ethyl-3-(methoxycarbonyl)-5-methyl-3,4-didehydro-gamma-butyrolactone |
Molekularformel |
C9H12O4 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
methyl 3-ethyl-2-methyl-5-oxo-2H-furan-4-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-4-6-5(2)13-9(11)7(6)8(10)12-3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
YXXSFBQZVBIZDU-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)OC1C)C(=O)OC |
Kanonische SMILES |
CCC1=C(C(=O)OC1C)C(=O)OC |
Synonyme |
4-ETHYL-3-(METHOXYCARBONYL)-5-METHYL-3,4-DIDEHYDRO-GAMMA-BUTYROLACTONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




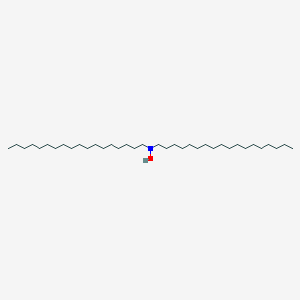
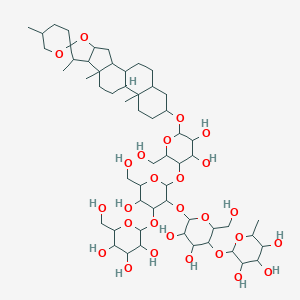
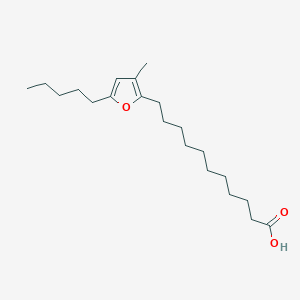
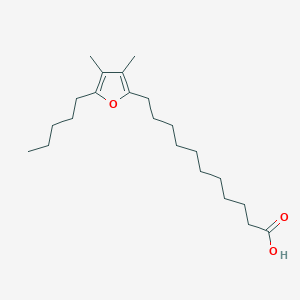
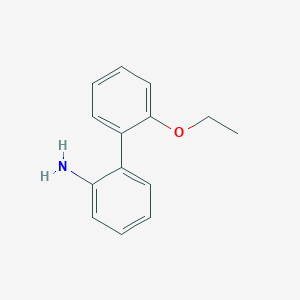
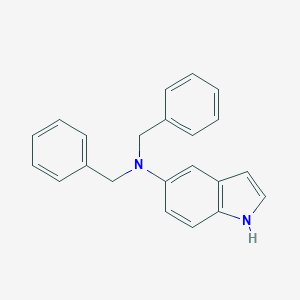
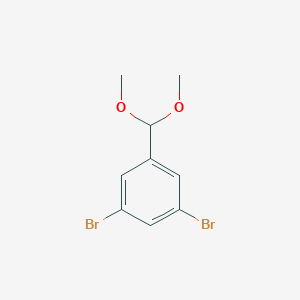
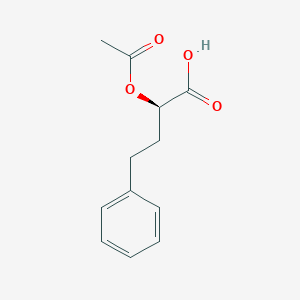
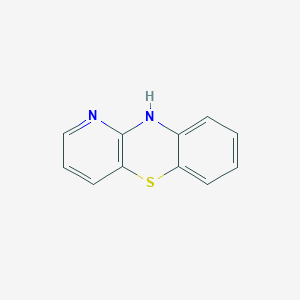

![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
